2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene
Overview
Description
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a conducting polymer that can be used in the formation of the hole transporting material (HTM) with improved charge mobility . It is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .
Synthesis Analysis
This compound can be prepared by using thieno[3,2-b]thiophene as a starting material, further reaction with dibromo compounds (Stille Coupling) to form oligomers or polymers which can be used for organic electronic devices .Molecular Structure Analysis
The empirical formula of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is C12H20S2Sn2 and its molecular weight is 465.84 . The SMILES string representation isCSn(C)c1cc2sc(cc2s1)Sn(C)C
. Chemical Reactions Analysis
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a synthetic intermediate, which can be used in the synthesis of polythiophenes based fluorinated polymers for optoelectronic applications . It can also be used in the synthesis of PDBT-co-TT via Still coupling polymerization for the fabrication of organic thin film transistors (OTFTs) and photovoltaic devices .Physical And Chemical Properties Analysis
The compound is a powder or crystal with a melting point of 127-132 °C . It has no hydrogen bond donor count and has 2 hydrogen bond acceptor counts .Scientific Research Applications
Organic Solar Cells :
- It's used in the polymerization with pyrrolo[3,4-c]pyrrole-1,3-dione to form polymers that show promise in organic solar cells, with power-conversion efficiencies of up to 6.35% (Tamilavan et al., 2018).
Luminescent Materials :
- The compound is a precursor in forming platinum and gold diyne complexes, which are of interest due to their π-conjugation and potential applications in luminescent materials (Khan et al., 2004).
Antiparasitic Applications :
- Derivatives of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene have been evaluated for their antiparasitic activity, showing potential as treatments against diseases like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Gonzalez et al., 2007).
Electrochromic Materials :
- It is used in synthesizing polymers with potential applications in NIR electrochromic devices, exhibiting high optical contrasts and rapid response times (Yue et al., 2021).
Antimicrobial Studies :
- Compounds derived from 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene have been synthesized and shown promising antimicrobial properties (Kheder & Mabkhot, 2012).
Optoelectronic Properties :
- Its derivatives have been studied for their use in tuning optoelectronic properties, particularly in thiophene 1,1-dioxides (Tsai et al., 2013).
Safety And Hazards
Future Directions
The compound is a good candidate for improving the energy density of cathode materials while still offering high rate (power) capability . It can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs), and organic photovoltaic cells (OPVs) .
properties
IUPAC Name |
trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2S2.6CH3.2Sn/c1-3-7-6-2-4-8-5(1)6;;;;;;;;/h1-2H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZULVYGCRXVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | |
CAS RN |
469912-82-1 | |
Record name | Stannane, 1,1'-thieno[3,2-b]thiophene-2,5-diylbis[1,1,1-trimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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